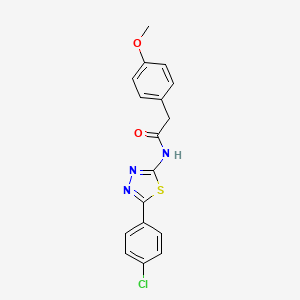

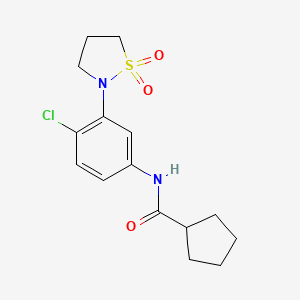

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

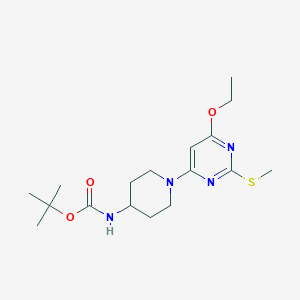

Molecular Structure Analysis

The molecular formula of this compound is C16H15ClN2O3S. It is also known as CDB-2914, a synthetic steroid that possesses multiple medical and research applications.Aplicaciones Científicas De Investigación

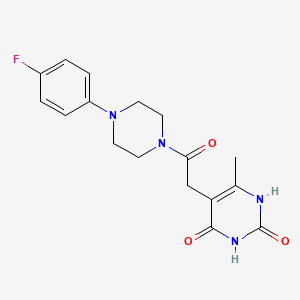

Synthesis and Antimicrobial Activities

Research has focused on the synthesis of biologically active derivatives, including thiazolidine-grafted compounds. For instance, Babu, Pitchumani, and Ramesh (2013) detailed the synthesis of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, demonstrating significant antimicrobial activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

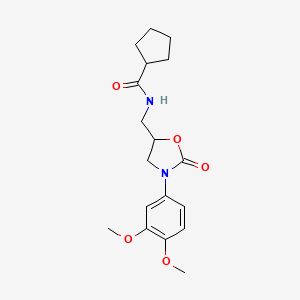

Antibacterial Activity of Arylpiperazinyl Oxazolidinones

Jang et al. (2004) synthesized a series of arylpiperazinyl oxazolidinone derivatives, evaluating their in vitro activities against resistant Gram-positive strains, including MRSA and VRE. These compounds exhibited potent antibacterial properties, suggesting their potential as therapeutic agents (Jang et al., 2004).

Anticancer Applications

Kumar et al. (2009) reported the synthesis of functionalized amino acid derivatives, evaluating their in vitro cytotoxicity against human cancer cell lines. Certain compounds demonstrated promising cytotoxicity, highlighting their potential in anticancer drug development (Kumar et al., 2009).

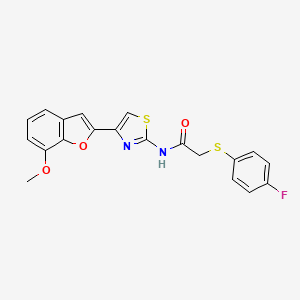

Anti-Tubercular and Anti-Inflammatory Activities

Nimbalkar et al. (2018) explored the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamides, evaluating their anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis, with some derivatives demonstrating non-cytotoxic nature, suggesting their therapeutic potential (Nimbalkar et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been known to interact with various targets, including cyclin-dependent kinase 2 .

Mode of Action

For instance, the chlorine atom in the compound could potentially form a halogen bond with a suitable acceptor in the target protein .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in cell cycle regulation .

Pharmacokinetics

Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as solubility, stability, and permeability .

Result of Action

Similar compounds have been shown to have various effects, including inhibition of target proteins, induction of cell cycle arrest, and potential cytotoxic effects .

Propiedades

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c16-13-7-6-12(17-15(19)11-4-1-2-5-11)10-14(13)18-8-3-9-22(18,20)21/h6-7,10-11H,1-5,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWGSZKCXMJFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)

![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)